molecular formula C16H23BO3 B2840259 2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2490665-90-0

2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2840259
CAS RN: 2490665-90-0
M. Wt: 274.17
InChI Key: CKLUESWBFOPYJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While specific structural information for this compound is not available, related compounds such as “4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine” and “4-[(Allyloxy)methyl]-1,3-dioxolan-2-one” have been studied .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. Unfortunately, specific information about the chemical reactions of this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is instrumental in synthetic chemistry, offering a versatile approach to post-polymerization functionalization and the creation of various derivatives. For instance, it plays a crucial role in the allylboration process, a method used for the post-polymerization functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]), allowing for the introduction of polar functional groups into polymers without affecting their double bonds. This chemical reactivity is pivotal for creating polymers with specific characteristics and applications (Leicht, Huber, Göttker‐Schnetmann, & Mecking, 2016).

Molecular Structure Analysis

Research into its molecular structure, such as studies conducted by Coombs et al. (2006), offers insights into its physical and chemical properties. Through X-ray diffraction studies, detailed knowledge of the compound's crystalline structure and interactions has been acquired, which is vital for understanding its reactivity and potential applications in material science (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).

Polymer Chemistry and Materials Science

In materials science, this compound is used for the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, showcasing its utility in creating polymers with narrow molecular weight distributions and high regioregularity. Such polymers have applications in electronics and optoelectronics (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Sensor Technology and Biological Applications

Furthermore, the derivatization of this compound into 4-substituted pyrene derivatives, as researched by Nie et al. (2020), demonstrates its application in developing sensitive and selective sensors for hydrogen peroxide detection in living cells. This highlights its potential in biomedical research and diagnostics (Nie, Sun, Zhao, Miao, & Ni, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and the changes it undergoes or causes. This information is not available for this specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, specific information about future directions for this compound is not available .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(prop-2-enoxymethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-6-11-18-12-13-7-9-14(10-8-13)17-19-15(2,3)16(4,5)20-17/h6-10H,1,11-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLUESWBFOPYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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